

Spectroscopic Profile of Acetaldehyde Hydrazone: A Technical Guide

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Compound of Interest		
Compound Name:	Acetaldehyde hydrazone	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **acetaldehyde hydrazone** (C₂H₆N₂). Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide presents predicted spectroscopic data obtained from computational models, alongside generalized experimental protocols for the synthesis and analysis of simple hydrazones. This information is intended to serve as a valuable resource for researchers in fields such as organic synthesis, analytical chemistry, and drug discovery.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **acetaldehyde hydrazone**. These values are computationally generated and should be considered as estimates.

Table 1: Predicted ¹H NMR Spectral Data for Acetaldehyde Hydrazone



Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
~1.8-2.0	Doublet	3H	CH₃
~4.5-5.0	Singlet (broad)	2H	NH ₂
~6.5-7.0	Quartet	1H	СН

Solvent: Predicted in H2O. Actual shifts will vary with solvent.

Table 2: Predicted ¹³C NMR Spectral Data for

Acetaldehyde Hydrazone

Chemical Shift (δ) [ppm]	Assignment
~15-20	СНз
~140-145	C=N

Note: Predicted values can vary between different computational models.[1]

Table 3: Predicted Infrared (IR) Spectroscopy Data for

Acetaldehyde Hydrazone

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3500	Medium, Broad	N-H stretch (asymmetric and symmetric)
2950-3000	Medium	C-H stretch (aliphatic)
~1620-1650	Medium	C=N stretch (imine)
~1450	Medium	C-H bend (asymmetric)
~1375	Medium	C-H bend (symmetric)
800-1000	Medium-Weak	N-H wag



Table 4: Predicted Mass Spectrometry (MS) Data for

Acetaldehyde Hydrazone

m/z	Relative Intensity	Assignment
58	High	[M] ⁺ (Molecular Ion)
57	Medium	[M-H]+
43	High	[CH₃CNH] ⁺
42	Medium	[CH₂CNH] ⁺
28	Medium	[N ₂]+ or [C ₂ H ₄]+

Ionization Method: Electron Ionization (EI). Fragmentation patterns are predictive.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of simple aliphatic hydrazones. These should be adapted and optimized for the specific synthesis of **acetaldehyde hydrazone**.

General Synthesis of Aliphatic Hydrazones

This procedure describes a common method for the synthesis of hydrazones from aldehydes and hydrazine.[2][3]

Materials:

- Aliphatic aldehyde (e.g., acetaldehyde)
- Hydrazine hydrate or anhydrous hydrazine
- Ethanol or methanol
- Glacial acetic acid (catalyst, optional)
- Round-bottom flask



- · Reflux condenser
- Stirring apparatus

Procedure:

- Dissolve the aldehyde (1.0 equivalent) in ethanol in a round-bottom flask.
- Add hydrazine hydrate (1.0-1.2 equivalents) dropwise to the stirred solution. A slight exothermic reaction may be observed.
- A catalytic amount of glacial acetic acid (a few drops) can be added to facilitate the reaction.
- The reaction mixture is typically stirred at room temperature or gently refluxed for a period of 1 to 4 hours.
- Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The crude hydrazone can be purified by distillation or recrystallization, depending on its physical state.

NMR Spectroscopy

Instrumentation:

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300-500 MHz for ¹H NMR).[4]

Sample Preparation:

- Dissolve a small amount of the purified hydrazone (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already
 present in the solvent.

Data Acquisition:



- Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
- Acquire the ¹³C NMR spectrum. This will generally require a longer acquisition time than ¹H NMR.

Infrared (IR) Spectroscopy

Instrumentation:

Fourier-Transform Infrared (FT-IR) Spectrometer.[5]

Sample Preparation:

- For liquids: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr).
- For solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a mull can be prepared by grinding the solid with Nujol.

Data Acquisition:

- Record the spectrum, typically in the range of 4000-400 cm⁻¹.
- Perform a background scan of the empty sample holder or pure solvent to subtract from the sample spectrum.

Mass Spectrometry

Instrumentation:

 Mass Spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source).[6]

Sample Preparation:

• For GC-MS, dissolve the sample in a suitable volatile solvent.



• For direct infusion ESI-MS, dissolve the sample in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).

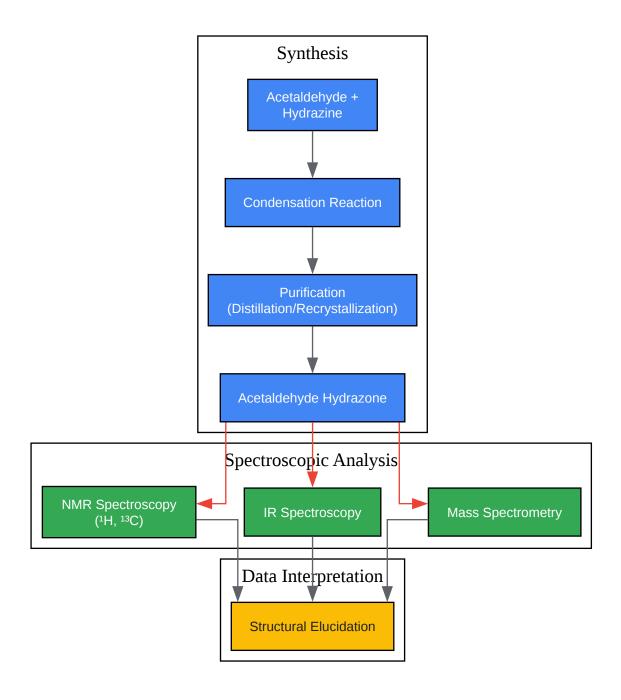
Data Acquisition:

- Introduce the sample into the mass spectrometer.
- Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a compound like **acetaldehyde hydrazone**.





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Fig. 1: General workflow for the synthesis and spectroscopic analysis of **acetaldehyde hydrazone**.

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